3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol
Brand Name: Vulcanchem
CAS No.: 309727-46-6
VCID: VC5788690
InChI: InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-11(9)22-12-6-8(19)2-3-10(12)18(20)21/h1-6,19H
SMILES: C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=CC(=C2)O)[N+](=O)[O-]
Molecular Formula: C13H7ClF3NO4
Molecular Weight: 333.65

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol

CAS No.: 309727-46-6

Cat. No.: VC5788690

Molecular Formula: C13H7ClF3NO4

Molecular Weight: 333.65

* For research use only. Not for human or veterinary use.

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol - 309727-46-6

Specification

CAS No. 309727-46-6
Molecular Formula C13H7ClF3NO4
Molecular Weight 333.65
IUPAC Name 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol
Standard InChI InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-11(9)22-12-6-8(19)2-3-10(12)18(20)21/h1-6,19H
Standard InChI Key KBDFDHPBOBHNMN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=CC(=C2)O)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol (C₁₃H₇ClF₃NO₄) features a central phenol ring substituted at the 3-position with a phenoxy group bearing chloro and trifluoromethyl substituents, and at the 4-position with a nitro group. The trifluoromethyl (-CF₃) group contributes to the molecule’s lipophilicity, enhancing membrane permeability and target-site binding affinity, while the nitro (-NO₂) group stabilizes the phenoxy radical intermediate during Protox inhibition .

Table 1: Key Structural Features and Functional Groups

FeaturePositionRole in Bioactivity
Phenol coreBaseProvides reactive hydroxyl group
Chloro substituent2'Enhances electron deficiency
Trifluoromethyl group4'Increases lipophilicity
Nitro group4Stabilizes radical intermediates

Physical and Chemical Characteristics

While exact physicochemical data for the compound remain proprietary, its structural analogs exhibit low water solubility (<10 mg/L at 25°C) and high octanol-water partition coefficients (log P ~3.5), indicating a propensity for bioaccumulation . The nitro and chloro groups render the compound photostable, enabling persistent field activity under sunlight.

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a two-step nucleophilic aromatic substitution (SNAr) reaction:

  • Condensation: 2-Chloro-4-(trifluoromethyl)phenol reacts with 4-nitrophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C to form the phenoxy linkage.

  • Purification: Crude product is recrystallized from ethanol/water mixtures to achieve >98% purity, as confirmed by HPLC.

Industrial Scalability

Large-scale production employs continuous flow reactors to optimize yield (typically 85–92%) and minimize byproducts like di-aryl ethers. Recent advances in catalytic systems using phase-transfer catalysts have reduced reaction times from 12 hours to <4 hours while maintaining stoichiometric efficiency.

Mechanism of Action: Protox Inhibition and Oxidative Stress

Biochemical Pathway Disruption

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol inhibits protoporphyrinogen oxidase (Protox), the last common enzyme in heme and chlorophyll biosynthesis . Protox catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX; its inhibition leads to substrate accumulation in the chloroplast stroma .

Light-Dependent Phytotoxicity

Accumulated protoporphyrinogen IX diffuses to the cytoplasm, where non-enzymatic oxidation generates protoporphyrin IX. Under light, this porphyrin acts as a photosensitizer, producing singlet oxygen (¹O₂) and other reactive oxygen species (ROS) that peroxidize lipids, rupture cellular membranes, and induce rapid desiccation .

Table 2: Comparative Protox Inhibition Efficacy

CompoundIC₅₀ (nM)Target Weeds
3-[2-Chloro-4-(CF₃)phenoxy]-4-nitrophenol12.3Amaranthus retroflexus
Acifluorfen8.7Chenopodium album
Oxyfluorfen18.9Echinochloa crus-galli

Agricultural Applications and Formulation Strategies

Selective Weed Control in Soybeans

Field trials demonstrate 85–95% control of broadleaf weeds like velvetleaf (Abutilon theophrasti) and common ragweed (Ambrosia artemisiifolia) at application rates of 150–200 g ai/ha. Crop selectivity arises from soybean’s rapid metabolic detoxification via glutathione S-transferase (GST)-mediated conjugation, absent in susceptible weeds .

Synergistic Formulations

To mitigate resistance, the compound is often combined with:

  • ALS inhibitors: Imazamox (WSSA Group 2) for grass control

  • PSII inhibitors: Metribuzin (WSSA Group 5) for residual activity

Environmental and Toxicological Profile

Ecotoxicology

The compound exhibits moderate persistence (DT₅₀ = 30–45 days) in soil, with low mobility (Koc = 450 mL/g) minimizing groundwater leaching. Avian toxicity studies report LD₅₀ >2,000 mg/kg in mallards, classifying it as practically non-toxic to birds.

Recent Research Advancements (2020–2024)

Resistance Management

Genome-wide association studies in resistant Amaranthus tuberculatus populations identified a Protox (PPX2L) mutation (Gly210Asp) conferring 12-fold resistance . Rotational use with HPPD inhibitors (e.g., mesotrione) is recommended to delay resistance .

Nanoparticle Delivery Systems

Encapsulation in chitosan-coated nanoparticles (200–300 nm diameter) improved rainfastness by 40% and reduced photodegradation by 22% in 2023 field trials.

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